molecular formula C12H23ClN2O B2701659 N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride CAS No. 1909337-81-0

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride

Cat. No.: B2701659
CAS No.: 1909337-81-0
M. Wt: 246.78
InChI Key: KZEGUBSYHTZLCW-UHFFFAOYSA-N
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Description

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . It is a spirocyclic amide derivative, which means it contains a spiro-connected bicyclic structure. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride typically involves the following steps:

    Formation of the spirocyclic core: This step involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic structure.

    Amidation: The spirocyclic amine is then reacted with butanoyl chloride to form the amide bond.

    Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the spirocyclic carbon atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can be compared to other spirocyclic amides, such as:

    N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride: This compound has a similar structure but with a pentanamide group instead of a butanamide group.

    N-{5-azaspiro[3.5]nonan-8-yl}propanamide hydrochloride: This compound has a propanamide group, making it slightly smaller in size.

The uniqueness of this compound lies in its specific spirocyclic structure and the length of its amide chain, which can influence its binding properties and biological activity .

Properties

IUPAC Name

N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEGUBSYHTZLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCNC2(C1)CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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